3-(Ethoxymethylidene)oxolan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethylidene)oxolan-2-one typically involves the reaction of ethyl orthoformate, acetic anhydride, and ethyl malonate in the presence of anhydrous zinc chloride . The reaction is carried out in a three-necked flask equipped with a thermometer, a gas inlet tube, and a column packed with Berl Saddles . The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxymethylidene)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(Ethoxymethylidene)oxolan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Ethoxymethylidene)oxolan-2-one involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial role, it inhibits protein synthesis by binding to the bacterial ribosome . This action disrupts the production of essential proteins, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylaminomethylidene)oxolan-2-one
- 3-(Trichlorostannylmethyl)oxolan-2-one
- 3-(Butylsulfanylmethylidene)oxolan-2-one
- 3-(Cyclohexanecarbonyl)oxolan-2-one
- 3-(Benzhydrylideneamino)oxolan-2-one
- 3-(Methylaminomethylidene)oxolan-2-one
- 3-(Benzenesulfinyl)oxolan-2-one
- 3-(Methoxymethyl)oxolan-2-one
- 3-(Butylamino)oxolan-2-one
Uniqueness
What sets 3-(Ethoxymethylidene)oxolan-2-one apart from its similar compounds is its unique ethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
106202-40-8 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-(ethoxymethylidene)oxolan-2-one |
InChI |
InChI=1S/C7H10O3/c1-2-9-5-6-3-4-10-7(6)8/h5H,2-4H2,1H3 |
InChI Key |
LNVIJKWKZRZLKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C1CCOC1=O |
Origin of Product |
United States |
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